
4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H28N2O2S and its molecular weight is 324.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Oxidation Catalysts
The stability and solubility of 4-tert-butylbenzenesulfonamide derivatives have been investigated, revealing their remarkable stability under oxidative conditions. These compounds have been used as substituents in tetra peripherally substituted Fe(II) phthalocyanines, showcasing potential as oxidation catalysts. For example, when used in the oxidation of cyclohexene with H2O2, the main product was allylic ketone, 2-cyclohexen-1-one, indicating its efficiency in facilitating oxidation reactions (Işci et al., 2014).
Photodynamic Therapy
New zinc phthalocyanines substituted with benzenesulfonamide derivatives have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Sulfonamide-substituted compounds have been explored for their DNA binding, cleavage, and anticancer activities. For example, mixed-ligand copper(II)-sulfonamide complexes were studied for their ability to bind with calf thymus DNA and exhibit antiproliferative activity against human tumor cells. These complexes were found to induce cell death primarily through apoptosis, highlighting their potential as anticancer agents (González-Álvarez et al., 2013).
Alzheimer’s Disease Treatment
Compounds combining 4-amino-2,3-polymethylene-quinoline with p-tolylsulfonamide have shown potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with selectivity toward BChE. These findings suggest potential for the development of drugs for Alzheimer's disease treatment, with some compounds demonstrating low activity against carboxylesterase to reduce the likelihood of drug-drug interactions (Makhaeva et al., 2020).
Enzyme Inhibition and Molecular Docking Studies
New Schiff bases derived from sulfamethoxazole and sulfisoxazole have been synthesized and characterized. Their enzyme inhibition effects were evaluated, and molecular docking studies provided insights into their interactions with enzymes, demonstrating their potential as enzyme inhibitors (Alyar et al., 2019).
Chemical Synthesis and Structural Analysis
The synthesis and structural characterization of novel compounds, including those with sulfonamide functionalities, have been reported. These studies highlight the diverse chemical properties and potential applications of sulfonamide derivatives in various fields of scientific research, from medicinal chemistry to materials science (Ceylan et al., 2015).
特性
IUPAC Name |
4-tert-butyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-17(2,3)15-5-7-16(8-6-15)22(20,21)18-13-14-9-11-19(4)12-10-14/h5-8,14,18H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYQKKUCRLGYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
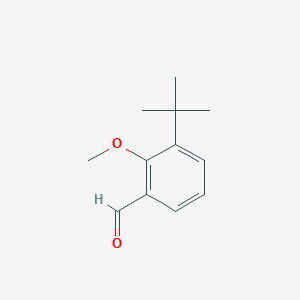
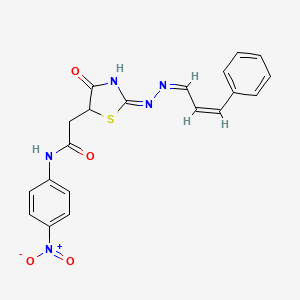
![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide](/img/structure/B2875192.png)

![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)
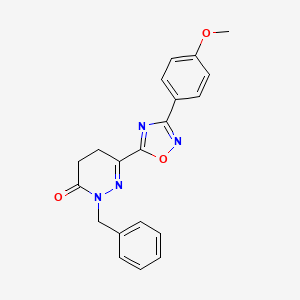
![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)
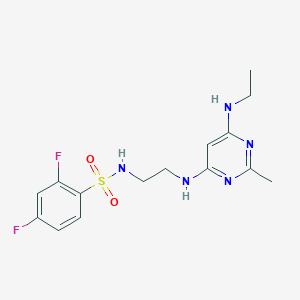
![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)
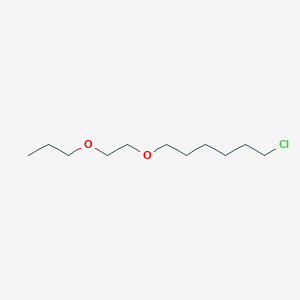
![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2875211.png)
